molecular formula C9H8N4O3 B11059638 [5-(3-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid

[5-(3-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B11059638
M. Wt: 220.18 g/mol
InChI Key: YRUFNLXPMHOAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(3-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid: is a chemical compound that features a tetrazole ring attached to a hydroxyphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid typically involves the formation of the tetrazole ring followed by the introduction of the hydroxyphenyl and acetic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-hydroxybenzyl cyanide with sodium azide in the presence of a suitable catalyst can yield the desired tetrazole derivative. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, to form various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Acid chlorides or alkyl halides can be used in substitution reactions, often in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Ester or ether derivatives of the hydroxyphenyl group.

Scientific Research Applications

Chemistry: In organic synthesis, [5-(3-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be explored for its antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: In medicinal chemistry, this compound can be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.

Industry: The compound can be used in the production of specialty chemicals and materials. Its functional groups allow for the creation of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of [5-(3-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the tetrazole ring can mimic certain biological functionalities. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid: Similar structure but with the hydroxy group in a different position.

    [5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid: Similar structure but with a methoxy group instead of a hydroxy group.

    [5-(3-hydroxyphenyl)-2H-tetrazol-2-yl]propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

Uniqueness: The unique combination of the hydroxyphenyl group, tetrazole ring, and acetic acid moiety in [5-(3-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid provides distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

2-[5-(3-hydroxyphenyl)tetrazol-2-yl]acetic acid

InChI

InChI=1S/C9H8N4O3/c14-7-3-1-2-6(4-7)9-10-12-13(11-9)5-8(15)16/h1-4,14H,5H2,(H,15,16)

InChI Key

YRUFNLXPMHOAGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NN(N=N2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.